Ledol

Description

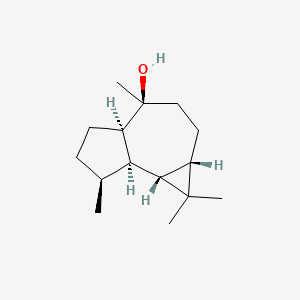

from Renealmia chrysotrycha; structure in first source

Structure

3D Structure

Properties

IUPAC Name |

(1aS,4S,4aR,7S,7aR,7bR)-1,1,4,7-tetramethyl-2,3,4a,5,6,7,7a,7b-octahydro-1aH-cyclopropa[e]azulen-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O/c1-9-5-6-10-12(9)13-11(14(13,2)3)7-8-15(10,4)16/h9-13,16H,5-8H2,1-4H3/t9-,10+,11-,12-,13-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYXPYQRXGNDJFU-AQEIEYEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C1C3C(C3(C)C)CCC2(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@@H]2[C@H]1[C@@H]3[C@@H](C3(C)C)CC[C@]2(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

577-27-5 | |

| Record name | (+)-Ledol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=577-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ledol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000577275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LEDOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99XJ3YS21U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(+)-Ledol: A Technical Guide to its Natural Sources and Isolation from Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Ledol, a sesquiterpene alcohol, has garnered interest in the scientific community for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and antitussive effects. This technical guide provides an in-depth overview of the primary natural sources of (+)-ledol, with a focus on its isolation and purification from plant materials. Detailed experimental protocols for extraction and purification are presented, alongside quantitative data on ledol content from various sources. Furthermore, a proposed signaling pathway for its anti-inflammatory activity is illustrated to aid in understanding its mechanism of action. This document is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry and drug development.

Natural Sources of (+)-Ledol

(+)-Ledol is predominantly found in the essential oils of various plant species, with the highest concentrations typically observed in the genus Rhododendron, particularly those species formerly classified under the genus Ledum.

Primary Plant Sources:

-

Rhododendron tomentosum (formerly Ledum palustre) : Commonly known as Marsh Labrador Tea, Northern Labrador Tea, or Wild Rosemary, this is the most significant and widely studied source of (+)-ledol.[1][2] The essential oil from the shoots of this plant can contain high concentrations of this compound.

-

Rhododendron groenlandicum (formerly Ledum groenlandicum) : Known as Bog Labrador Tea, this species is another primary source of this compound.

-

Rhododendron columbianum (formerly Ledum glandulosum) : Referred to as Western Labrador Tea or Trapper's Tea, this plant also contains this compound.

Other Reported Plant Sources:

While the Rhododendron species mentioned above are the most prominent sources, (+)-ledol has also been identified in other plants, typically in lower concentrations. These include:

-

Cistus ladaniferus (Labdanum)

-

Various Eucalyptus species

-

Melaleuca quinquenervia (Paperbark Tree)

The concentration of (+)-ledol in these plants can vary significantly based on the geographical location, season of harvest, and the specific plant part used.

Quantitative Data on (+)-Ledol Content

The yield of (+)-ledol is highly dependent on the plant source, the part of the plant utilized, and the extraction method employed. The following tables summarize quantitative data from various studies.

Table 1: (+)-Ledol Content in Different Parts of Rhododendron tomentosum

| Plant Part | Geographic Location | This compound Content (% of Essential Oil) | Reference(s) |

| Shoots | Lithuania | 18.0 - 29.0 | [3] |

| Shoots | Lithuania | 36.5 | [4] |

| Seeds | Lithuania | 27.0 | [4] |

| Shoots | Estonia | 11.8 - 18.3 | [5] |

| Shoots | Poland | 8.1 - 14.4 | [3][6] |

| Inflorescence | Lithuania | 23.3 | [1] |

Table 2: Essential Oil Yield and (+)-Ledol Content from Rhododendron tomentosum (Air-dried aerial parts)

| Geographic Location | Essential Oil Yield (%) | This compound Content (% of Essential Oil) | Reference(s) |

| Lithuania | Not Specified | 18.0 - 29.0 | [1][3] |

| Estonia | 0.14 - 0.87 | 11.8 - 18.3 | [5] |

| Poland | ~1.0 | 8.1 - 14.4 | [3][6] |

Isolation and Purification of (+)-Ledol

The isolation of (+)-ledol from its natural plant sources typically involves a multi-step process, beginning with the extraction of the essential oil, followed by chromatographic purification.

Experimental Workflow

Caption: General workflow for the isolation and purification of (+)-Ledol.

Detailed Experimental Protocols

Protocol 1: Extraction of Essential Oil by Hydrodistillation

This protocol is a standard method for obtaining essential oils from plant material.

-

Plant Material Preparation:

-

Collect fresh aerial parts (shoots) of Rhododendron tomentosum.

-

Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until brittle. This typically takes several days.

-

Grind the dried plant material into a coarse powder.

-

-

Hydrodistillation Procedure:

-

Place the powdered plant material (e.g., 500 g) into a round-bottom flask of a Clevenger-type apparatus.

-

Add distilled water to the flask, ensuring the plant material is fully submerged (approximately a 1:10 plant material to water ratio).

-

Heat the flask to boiling. The steam and volatilized essential oil will rise and pass into the condenser.

-

The condensed liquid (hydrosol and essential oil) is collected in the separator of the Clevenger apparatus. The less dense essential oil will form a layer on top of the aqueous hydrosol.

-

Continue the distillation for a period of 3-4 hours to ensure complete extraction of the essential oil.

-

After cooling, carefully separate the essential oil layer from the hydrosol.

-

Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

-

Store the essential oil in a sealed, dark glass vial at 4°C.

-

Protocol 2: Purification of (+)-Ledol by Column Chromatography

This protocol describes the separation of (+)-ledol from the other components of the essential oil.

-

Preparation of the Column:

-

Use a glass chromatography column packed with silica gel (60-120 mesh) as the stationary phase. The amount of silica gel should be approximately 50-100 times the weight of the essential oil to be separated.

-

Prepare a slurry of the silica gel in a non-polar solvent (e.g., petroleum ether or hexane) and pour it into the column, allowing it to settle into a uniform bed without air bubbles.

-

-

Sample Loading:

-

Dissolve the crude essential oil in a minimal amount of the initial, non-polar eluting solvent.

-

Carefully load the dissolved sample onto the top of the silica gel bed.

-

-

Gradient Elution:

-

Begin elution with a non-polar solvent such as petroleum ether (or hexane).[7]

-

Gradually increase the polarity of the mobile phase by introducing a more polar solvent, such as diethyl ether.[7] A suggested gradient could be as follows (v/v):

-

100% Petroleum Ether

-

98:2 Petroleum Ether : Diethyl Ether

-

95:5 Petroleum Ether : Diethyl Ether

-

90:10 Petroleum Ether : Diethyl Ether

-

80:20 Petroleum Ether : Diethyl Ether

-

Continue to increase the proportion of diethyl ether as needed.

-

-

Collect the eluate in fractions of a defined volume (e.g., 20 mL).

-

-

Fraction Analysis and this compound Isolation:

-

Monitor the collected fractions by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify the fractions containing (+)-ledol.

-

Combine the fractions that show a high concentration of pure (+)-ledol.

-

Evaporate the solvent from the combined fractions under reduced pressure to obtain the purified (+)-ledol.

-

Protocol 3: Final Purification by Crystallization

Given that (+)-ledol is a solid at room temperature, crystallization can be employed as a final purification step.

-

Solvent Selection:

-

Dissolve the this compound-rich fraction obtained from column chromatography in a minimal amount of a suitable hot solvent in which this compound is soluble at elevated temperatures but poorly soluble at room temperature or below. A non-polar solvent like hexane is a good starting point.

-

-

Crystallization Procedure:

-

Gently heat the solution to ensure all the this compound is dissolved.

-

Allow the solution to cool slowly to room temperature.

-

For further crystallization, the solution can be placed in a refrigerator or freezer.

-

Collect the formed crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold solvent to remove any remaining impurities.

-

Dry the crystals under vacuum to remove any residual solvent.

-

Proposed Signaling Pathway for Anti-inflammatory Activity

While the precise molecular targets of (+)-ledol are still under investigation, its anti-inflammatory properties suggest a potential interaction with key inflammatory signaling pathways. Based on the known mechanisms of other sesquiterpenoids and anti-inflammatory natural products, a likely target is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

Caption: Proposed inhibition of the NF-κB signaling pathway by (+)-Ledol.

Description of the Proposed Pathway:

Inflammatory stimuli, such as lipopolysaccharide (LPS), activate cell surface receptors like Toll-like receptor 4 (TLR4). This activation initiates a downstream signaling cascade that leads to the activation of the IKK (IκB kinase) complex. The activated IKK complex then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent degradation. The degradation of IκBα releases the NF-κB heterodimer (typically p50/p65), allowing it to translocate into the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of pro-inflammatory genes, leading to the transcription of cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2, iNOS) that mediate the inflammatory response. It is hypothesized that (+)-ledol may exert its anti-inflammatory effects by inhibiting a key step in this pathway, such as the activation of the IKK complex, thereby preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB.

Conclusion

(+)-Ledol represents a promising natural compound with potential applications in the pharmaceutical and therapeutic industries. This guide has outlined its primary natural sources, with a strong emphasis on Rhododendron tomentosum, and provided detailed protocols for its extraction and purification. The quantitative data presented highlights the variability in this compound content, underscoring the importance of source selection and optimization of isolation procedures. The proposed anti-inflammatory mechanism involving the NF-κB pathway provides a basis for further mechanistic studies. This comprehensive overview serves as a valuable resource for scientists and researchers aiming to explore the full potential of (+)-ledol.

References

- 1. Toxic, Radical Scavenging, and Antifungal Activity of Rhododendron tomentosum H. Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Validated HPTLC method for determination of this compound and alloaromadendrene in the essential oil fractions of Rhododendron tomentosum plants and in vitro cultures and bioautography for their activity screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

Elucidating the Biosynthetic Pathway of (+)-Ledol in Rhododendron: A Technical Guide for Researchers

Abstract

(+)-Ledol, a sesquiterpenoid alcohol found in various Rhododendron species, particularly Rhododendron tomentosum (formerly Ledum palustre), has garnered interest for its potential pharmacological activities. Understanding its biosynthetic pathway is crucial for metabolic engineering and sustainable production. This technical guide provides a comprehensive overview of the elucidated and proposed biosynthetic pathway of (+)-ledol in Rhododendron, integrating data from transcriptomic, metabolomic, and biochemical studies. It details the key enzymatic steps, from the universal precursor farnesyl diphosphate (FPP) to the final product, and provides structured experimental protocols for researchers aiming to investigate this pathway further. All quantitative data are summarized in tables for clarity, and logical relationships are visualized using Graphviz diagrams.

Introduction

Rhododendron, a diverse genus in the Ericaceae family, is a rich source of various secondary metabolites, including terpenoids. Among these, the sesquiterpenoid (+)-ledol is a characteristic component of the essential oil of several species, notably those in the subsect. Ledum.[1] The elucidation of its biosynthetic pathway is a key step towards harnessing its potential for pharmaceutical and other applications. This guide synthesizes current knowledge and provides a technical framework for the scientific community.

Proposed Biosynthetic Pathway of (+)-Ledol

The biosynthesis of (+)-ledol, a C15 sesquiterpenoid, originates from the general terpenoid pathway. The immediate precursor is farnesyl diphosphate (FPP), which is synthesized via the mevalonate (MVA) and/or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways. The formation of (+)-ledol from FPP is proposed to be a two-step enzymatic process involving a sesquiterpene synthase and a cytochrome P450 monooxygenase.

Step 1: Cyclization of Farnesyl Diphosphate (FPP)

The first committed step is the cyclization of the linear precursor FPP, catalyzed by a sesquiterpene synthase (TPS) . While the specific TPS in Rhododendron has not been definitively isolated and characterized, studies on essential oil composition of Rhododendron tomentosum suggest that the pathway likely proceeds through an allo-aromadendrene intermediate.[2] Therefore, the enzyme is putatively an allo-aromadendrene synthase .

-

Substrate: Farnesyl Diphosphate (FPP)

-

Enzyme: Putative Allo-aromadendrene Synthase (a sesquiterpene synthase)

-

Product: Allo-aromadendrene

Step 2: Hydroxylation of Allo-aromadendrene

The second step involves the stereospecific hydroxylation of the sesquiterpene backbone. This reaction is characteristic of cytochrome P450 monooxygenases (CYPs) , which are known to be involved in the functionalization of terpene skeletons.[3][4] The CYP would catalyze the introduction of a hydroxyl group at a specific carbon of allo-aromadendrene to form (+)-ledol.

-

Substrate: Allo-aromadendrene

-

Enzyme: Putative Cytochrome P450 Hydroxylase

-

Product: (+)-Ledol

Quantitative Data

While specific enzyme kinetic data for the (+)-ledol pathway in Rhododendron are not yet available in the literature, the following table presents hypothetical quantitative data based on typical values for characterized sesquiterpene synthases and cytochrome P450s from other plant species. This serves as a template for researchers to populate with experimental data.

| Enzyme | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | V_max_ (µmol/mg/h) | Optimal pH | Optimal Temperature (°C) |

| Rhododendron Allo-aromadendrene Synthase (Putative) | FPP | 5 - 25 | 0.1 - 5.0 | 50 - 500 | 7.0 - 8.0 | 25 - 35 |

| Rhododendron Cytochrome P450 (Putative) | Allo-aromadendrene | 10 - 100 | 0.5 - 20.0 | 100 - 1000 | 7.4 | 25 - 30 |

Experimental Protocols

This section provides detailed methodologies for the key experiments required to elucidate and characterize the (+)-ledol biosynthetic pathway.

Identification of Candidate Genes via Transcriptome Analysis

Objective: To identify candidate sesquiterpene synthase and cytochrome P450 genes from a Rhododendron species known to produce (+)-ledol.

Protocol:

-

RNA Extraction: Extract total RNA from young leaves or trichomes of Rhododendron tomentosum using a suitable plant RNA extraction kit or a CTAB-based method.

-

Library Preparation and Sequencing: Prepare an mRNA sequencing library and perform high-throughput sequencing (e.g., Illumina platform).

-

De Novo Transcriptome Assembly: Assemble the raw sequencing reads into unigenes using assemblers like Trinity or SOAPdenovo-Trans.

-

Gene Annotation: Annotate the assembled unigenes by performing BLAST searches against public databases (NCBI Nr, Swiss-Prot, KEGG). Identify unigenes annotated as "terpene synthase" or "cytochrome P450".

-

Differential Expression Analysis: If comparing tissues with high and low ledol content, perform differential expression analysis to identify upregulated candidate genes in the high-content tissue.

Cloning and Heterologous Expression of Candidate Genes

Objective: To produce recombinant enzymes for functional characterization.

Protocol:

-

Gene Cloning: Amplify the full-length coding sequences of candidate TPS and CYP genes from cDNA using gene-specific primers. Clone the PCR products into an appropriate expression vector (e.g., pET-28a(+) for E. coli or pYES-DEST52 for yeast).

-

Heterologous Expression of TPS in E. coli:

-

Transform the expression construct into an E. coli expression strain (e.g., BL21(DE3)).

-

Grow the culture to an OD_600_ of 0.6-0.8 and induce protein expression with IPTG (e.g., 0.5 mM) at a low temperature (e.g., 16-18°C) overnight.

-

-

Heterologous Expression of CYP in Saccharomyces cerevisiae:

-

Co-transform the yeast expression vector containing the CYP gene and a vector containing a cytochrome P450 reductase (CPR) from a plant source (e.g., Arabidopsis thaliana) into a suitable yeast strain (e.g., WAT11).

-

Grow the yeast culture in selection medium and induce protein expression with galactose.

-

In Vitro Enzyme Assays and Product Identification

Objective: To determine the function of the recombinant enzymes.

Protocol for Sesquiterpene Synthase Assay:

-

Protein Extraction: Harvest the induced E. coli cells, resuspend in extraction buffer, and lyse by sonication. Centrifuge to obtain the crude protein extract.

-

Enzyme Assay: In a glass vial, combine the crude protein extract with an assay buffer containing MgCl₂, DTT, and the substrate FPP. Overlay with a layer of an organic solvent (e.g., hexane or pentane) to trap volatile products.

-

Incubation: Incubate the reaction mixture at 30°C for 1-2 hours.

-

Product Analysis by GC-MS:

-

Vortex the reaction mixture and centrifuge to separate the phases.

-

Analyze the organic layer by Gas Chromatography-Mass Spectrometry (GC-MS).

-

Identify the product by comparing its mass spectrum and retention time with that of an authentic standard of allo-aromadendrene.

-

Protocol for Cytochrome P450 Assay:

-

Microsome Isolation: Harvest the induced yeast cells and prepare microsomes by differential centrifugation.

-

Enzyme Assay: Combine the microsomal fraction with a reaction buffer containing the substrate (the product from the TPS assay, e.g., allo-aromadendrene) and an NADPH-regenerating system.

-

Incubation: Incubate at 30°C for 1-2 hours.

-

Product Extraction and Analysis: Extract the reaction products with an organic solvent (e.g., ethyl acetate). Analyze the extract by GC-MS and compare the product's mass spectrum and retention time with an authentic standard of (+)-ledol.

Visualizations

The following diagrams illustrate the proposed biosynthetic pathway and a general experimental workflow for its elucidation.

Caption: Proposed two-step biosynthetic pathway of (+)-ledol from FPP.

Caption: Experimental workflow for elucidating the (+)-ledol biosynthetic pathway.

Conclusion and Future Perspectives

The biosynthesis of (+)-ledol in Rhododendron is proposed to be a two-step process involving a sesquiterpene synthase and a cytochrome P450 monooxygenase. While strong evidence points to allo-aromadendrene as a key intermediate, the specific enzymes responsible for its formation and subsequent hydroxylation in Rhododendron remain to be definitively identified and characterized. The experimental protocols and frameworks provided in this guide offer a clear path for researchers to isolate the corresponding genes, functionally characterize the enzymes, and ultimately reconstruct the complete pathway. This knowledge will not only deepen our understanding of terpenoid biosynthesis in this important plant genus but also pave the way for the metabolic engineering of microorganisms for the sustainable production of (+)-ledol and other valuable natural products.

References

- 1. Metabolic Engineering of E. coli for Enhanced Diols Production from Acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Toxic, Radical Scavenging, and Antifungal Activity of Rhododendron tomentosum H. Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scilit.com [scilit.com]

- 4. Cytochrome P450-Induced Backbone Rearrangements in Terpene Biosynthesis of Plants - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of (+)-Ledol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Ledol, a sesquiterpenoid alcohol, is a naturally occurring compound found in the essential oils of various plants, notably from the Rhododendron genus. It has garnered significant interest within the scientific community due to its diverse biological activities, including antifungal, antioxidant, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the physical and chemical properties of (+)-Ledol, complete with detailed experimental protocols and structured data presentation to support further research and development.

Chemical Identity

| Identifier | Value |

| IUPAC Name | (1aS,4S,4aR,7S,7aR,7bR)-1,1,4,7-tetramethyl-2,3,4a,5,6,7,7a,7b-octahydro-1aH-cyclopropa[e]azulen-4-ol[1] |

| Molecular Formula | C₁₅H₂₆O[1][2] |

| Molecular Weight | 222.37 g/mol [1][2] |

| CAS Number | 577-27-5[1] |

| Synonyms | (+)-Ledol, Ledum camphor, d-Ledol[1][3] |

Physical Properties

The physical characteristics of (+)-Ledol are crucial for its isolation, purification, and formulation.

| Property | Value | Source (Experimental/Computed) |

| Appearance | Colorless crystals[2] | Experimental |

| Melting Point | 104-105 °C[3][4] | Experimental |

| Boiling Point | 292-294 °C at 760 mmHg[3][4] | Experimental |

| Optical Rotation | [α]D²⁰ +28° (c=10 in chloroform)[3] | Experimental |

| Solubility | Insoluble in water; Soluble in alcohol and other organic solvents.[2][3] Soluble in DMF (≥ 50 mg/mL) and DMSO (12.5 mg/mL with ultrasonic and warming to 60°C).[5] | Experimental |

| Vapor Pressure | 0.000177 mmHg @ 25.00 °C | Computed[4] |

| XLogP3 | 3.7 | Computed[1] |

Chemical Properties and Reactivity

(+)-Ledol is a tricyclic sesquiterpene alcohol. Its chemical reactivity is primarily dictated by the hydroxyl group and the strained cyclopropane ring. It is known to undergo sublimation, even below its melting point.[3] The stability of (+)-Ledol in stock solutions is reported to be 6 months at -80°C and 1 month at -20°C.[5]

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and identification of (+)-Ledol.

| Technique | Key Features |

| ¹H NMR | The proton NMR spectrum is complex due to the rigid tricyclic structure. Characteristic signals for the methyl groups and the proton attached to the hydroxyl-bearing carbon are key identifiers.[6][7] |

| ¹³C NMR | The carbon NMR spectrum shows 15 distinct signals corresponding to the carbon skeleton of the sesquiterpene.[1] |

| Mass Spectrometry (MS) | The mass spectrum provides the molecular weight and fragmentation pattern, which is characteristic of the aromadendrane skeleton.[1][2] |

| Infrared (IR) Spectroscopy | The IR spectrum exhibits a prominent broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group, confirming its classification as an alcohol.[2] |

Experimental Protocols

Determination of Melting Point

Objective: To determine the temperature range over which (+)-Ledol transitions from a solid to a liquid.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry (+)-Ledol is packed into a capillary tube to a height of 2-3 mm.[8]

-

Apparatus: A calibrated melting point apparatus with a heating block and a thermometer or a digital temperature sensor is used.[8][9]

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) near the expected melting point.[10]

-

The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid has melted (T2) are recorded.[8]

-

-

Result: The melting point is reported as the range between T1 and T2.

Measurement of Optical Rotation

Objective: To measure the rotation of plane-polarized light caused by a solution of (+)-Ledol, which is an indication of its chirality.

Methodology:

-

Sample Preparation: A solution of (+)-Ledol is prepared by accurately weighing the compound and dissolving it in a known volume of a suitable solvent (e.g., chloroform) to a specific concentration (e.g., 10 g/100 mL).[3]

-

Apparatus: A polarimeter is used for this measurement.[11]

-

Procedure:

-

The polarimeter tube is filled with the prepared solution, ensuring no air bubbles are present.

-

The tube is placed in the polarimeter.

-

The observed rotation (α) is measured at a specific wavelength of light (usually the sodium D-line, 589 nm) and a controlled temperature (e.g., 20°C).[11]

-

-

Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (c × l) where α is the observed rotation, c is the concentration in g/mL, and l is the path length of the polarimeter tube in decimeters.[12]

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in (+)-Ledol.

Methodology (KBr Pellet Method):

-

Sample Preparation: Approximately 1-2 mg of (+)-Ledol is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.[4]

-

Pellet Formation: The mixture is transferred to a pellet die and compressed under high pressure using a hydraulic press to form a thin, transparent pellet.[4]

-

Analysis: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the infrared spectrum is recorded.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate and identify the components of a sample containing (+)-Ledol, often within a complex mixture like an essential oil.

Methodology:

-

Sample Preparation: The sample containing (+)-Ledol is diluted in a suitable volatile solvent (e.g., methanol).[13]

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer is used.

-

GC Parameters:

-

MS Parameters:

-

Ionization: Electron Ionization (EI).

-

Mass Range: A suitable mass range is scanned to detect the parent ion and fragment ions of (+)-Ledol.[13]

-

-

Data Analysis: The retention time from the gas chromatogram and the mass spectrum are compared to reference data for identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the detailed molecular structure of (+)-Ledol.

Methodology:

-

Sample Preparation: 5-25 mg of (+)-Ledol is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.[14] The solution should be free of any particulate matter.

-

Instrumentation: A high-field NMR spectrometer.

-

Analysis: ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) experiments are performed to determine the connectivity and stereochemistry of the molecule.

Biological Activity and Potential Mechanisms

(+)-Ledol has been reported to exhibit several biological activities. One of the notable mechanisms is the inhibition of xanthine oxidase, an enzyme involved in the production of uric acid.[13]

Workflow for Experimental Analysis of (+)-Ledol

Caption: Workflow for the isolation and characterization of (+)-Ledol.

Logical Diagram of Xanthine Oxidase Inhibition

Caption: Inhibition of Xanthine Oxidase by (+)-Ledol.

Conclusion

This technical guide has summarized the key physical and chemical properties of (+)-Ledol, providing a foundation for its further investigation. The detailed experimental protocols offer a practical resource for researchers. The diverse biological activities of (+)-Ledol, particularly its role as a xanthine oxidase inhibitor, highlight its potential for development in the pharmaceutical and nutraceutical industries. Future research should focus on elucidating the detailed mechanisms of its other biological effects and exploring its therapeutic applications.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. areme.co.jp [areme.co.jp]

- 4. eng.uc.edu [eng.uc.edu]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. academics.su.edu.krd [academics.su.edu.krd]

- 7. scitepress.org [scitepress.org]

- 8. m.youtube.com [m.youtube.com]

- 9. youtube.com [youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. youtube.com [youtube.com]

- 13. 4.3. GC-MS Analysis of Essential Oils [bio-protocol.org]

- 14. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

Investigating the Mechanism of Action of (+)-Ledol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Ledol, a sesquiterpenoid alcohol primarily found in the essential oils of Rhododendron species, particularly Rhododendron tomentosum (previously Ledum palustre), has garnered scientific interest for its diverse pharmacological activities. Traditionally used in folk medicine, recent studies have begun to elucidate the scientific basis for its reported therapeutic effects, which include anti-inflammatory, antimicrobial, antioxidant, and potential anticancer properties. This technical guide provides an in-depth overview of the current understanding of the mechanism of action of (+)-Ledol, detailing the experimental protocols used to investigate its bioactivities and presenting the available quantitative data. Furthermore, this guide illustrates the hypothesized signaling pathways and experimental workflows, offering a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

(+)-Ledol is a naturally occurring sesquiterpenoid characterized by a complex tricyclic structure. It is a major component of the essential oil of Marsh Labrador Tea (Rhododendron tomentosum), a plant with a long history of use in traditional medicine for treating ailments such as coughs, colds, and rheumatic inflammation.[1][2] The growing body of scientific evidence supporting the biological activities of (+)-Ledol has prompted further investigation into its molecular mechanisms of action, with the aim of unlocking its therapeutic potential. This document serves as a technical resource, consolidating the current knowledge on (+)-Ledol's mechanism of action and providing detailed methodologies for its continued study.

Physicochemical Properties and Quantitative Analysis

The chemical composition of the essential oil of Rhododendron tomentosum can vary significantly based on the geographical origin, time of harvest, and the specific part of the plant analyzed.[2][3] However, (+)-Ledol is consistently identified as one of the major constituents.

Table 1: Quantitative Analysis of (+)-Ledol in Rhododendron tomentosum Essential Oil

| Plant Part | Geographic Origin | Ledol Content (%) | Analytical Method | Reference |

| Shoots | Lithuania | 18.0 - 29.0 | GC-MS, GC-FID | [4] |

| Seeds | Lithuania | 27.0 | GC-MS, GC-FID, 13C NMR | [5] |

| Shoots | Lithuania | 36.5 | GC-MS, GC-FID, 13C NMR | [5] |

| Aerial Parts | Estonia | 11.8 - 18.3 | GC-FID, GC-MS | [6] |

| Shoots | Poland | 8.1 - 14.4 | GC-MS | [3][7] |

Note: The variability in this compound content highlights the importance of standardized extraction and analytical procedures for consistent research outcomes.

Biological Activities and Proposed Mechanisms of Action

(+)-Ledol exhibits a broad spectrum of biological activities. The following sections detail these activities and the current understanding of their underlying mechanisms.

Neuropharmacological Activity: GABA Receptor Antagonism

The traditional use of Rhododendron species in shamanistic rituals for their psychoactive effects has led to investigations into the neuropharmacological properties of (+)-Ledol.[1] The primary hypothesized mechanism is the antagonism of Gamma-Aminobutyric Acid (GABA) receptors, specifically GABA-A receptors.[1] GABA is the principal inhibitory neurotransmitter in the central nervous system, and its receptors are ligand-gated ion channels that, when activated, allow the influx of chloride ions, leading to hyperpolarization of the neuron and inhibition of neurotransmission.[8][9] Antagonists of the GABA-A receptor can lead to excitatory effects, which may explain the reported psychoactive properties.

Anti-inflammatory Activity

(+)-Ledol has demonstrated anti-inflammatory properties, which are likely mediated through the inhibition of key inflammatory pathways. A central player in inflammation is the transcription factor Nuclear Factor-kappa B (NF-κB), which regulates the expression of pro-inflammatory cytokines and enzymes such as inducible nitric oxide synthase (iNOS).[10] It is hypothesized that (+)-Ledol may inhibit the activation of NF-κB, leading to a downstream reduction in the production of inflammatory mediators like nitric oxide (NO).

Table 2: Quantitative Data on Anti-inflammatory Activity (Hypothetical for (+)-Ledol)

| Compound | Assay | Cell Line | IC50 |

| (+)-Ledol | Nitric Oxide (NO) Production | RAW 264.7 | Data not available |

| (+)-Ledol | NF-κB Reporter Assay | HEK293T | Data not available |

| Luteolin | Nitric Oxide (NO) Production | BV-2 microglia | 6.9 µM[11] |

Anticancer Activity

Preliminary studies and the traditional use of Rhododendron flowers in cancer treatment suggest that (+)-Ledol may possess anticancer properties.[12] The proposed mechanism involves the induction of apoptosis, or programmed cell death, in cancer cells. Apoptosis is a tightly regulated process involving a cascade of enzymes called caspases. The activation of executioner caspases, such as caspase-3, leads to the cleavage of cellular proteins and ultimately cell death. It is hypothesized that (+)-Ledol may trigger the apoptotic cascade in cancer cells.

Table 3: Quantitative Data on Anticancer Activity (Hypothetical for (+)-Ledol)

| Compound | Cell Line | Assay | IC50 |

| (+)-Ledol | Various cancer cell lines | Cell Viability (MTT) | Data not available |

| (+)-Ledol | Various cancer cell lines | Caspase-3 Activity | Data not available |

Note: Specific IC50 values for (+)-Ledol's anticancer activity are not available in the cited literature. Further research is required to quantify its potency against different cancer cell lines.

Antimicrobial Activity

Essential oils containing (+)-Ledol have demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi.[13] The mechanism of action is likely related to the disruption of microbial cell membranes, leading to increased permeability and leakage of cellular contents.

Table 4: Minimum Inhibitory Concentration (MIC) Data (Hypothetical for (+)-Ledol)

| Microorganism | Type | MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive bacteria | Data not available |

| Escherichia coli | Gram-negative bacteria | Data not available |

| Candida albicans | Fungi | Data not available |

Note: While the antimicrobial activity of essential oils containing (+)-Ledol is reported, specific MIC values for the pure compound are not consistently available in the literature. The provided table illustrates the format for presenting such data once it is determined.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the mechanism of action of (+)-Ledol.

Isolation and Quantification of (+)-Ledol

Protocol: GC-MS Analysis of Rhododendron tomentosum Essential Oil

-

Sample Preparation: The essential oil is obtained from dried aerial parts of Rhododendron tomentosum by hydrodistillation for 3 hours using a Clevenger-type apparatus.[3] The collected oil is dried over anhydrous sodium sulfate.

-

GC-MS Conditions:

-

Gas Chromatograph: Agilent Technologies 7890A GC, or equivalent.

-

Mass Spectrometer: Agilent Technologies 5975C MS, or equivalent.

-

Column: HP-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program: Initial temperature of 60°C for 2 min, ramped to 240°C at a rate of 3°C/min, and held at 240°C for 5 min.

-

Injector Temperature: 250°C.

-

MS Ion Source Temperature: 230°C.

-

MS Quadrupole Temperature: 150°C.

-

Mass Range: m/z 40-400.

-

-

Data Analysis: Compound identification is performed by comparing the mass spectra with the NIST library and by comparing their retention indices with literature values. Quantification is achieved by peak area normalization.

Anti-inflammatory Assays

Protocol: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages

-

Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Assay Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

-

Pre-treat the cells with various concentrations of (+)-Ledol (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.

-

After incubation, collect 50 µL of the cell culture supernatant.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

A standard curve of sodium nitrite is used to determine the nitrite concentration in the samples.

-

The percentage of NO inhibition is calculated relative to the LPS-treated control group.

-

Protocol: NF-κB Luciferase Reporter Assay

-

Cell Culture and Transfection: HEK293T cells are cultured in DMEM with 10% FBS. Cells are seeded in a 24-well plate and co-transfected with an NF-κB-responsive luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.[10]

-

Assay Procedure:

-

After 24 hours of transfection, pre-treat the cells with different concentrations of (+)-Ledol for 1 hour.

-

Stimulate the cells with TNF-α (10 ng/mL) for 6 hours to activate the NF-κB pathway.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency.

-

The inhibitory effect of (+)-Ledol on NF-κB activity is calculated as the percentage of reduction in luciferase activity compared to the TNF-α-stimulated control.

-

Anticancer Assay

Protocol: Caspase-3/7 Activity Assay

-

Cell Culture: A suitable cancer cell line (e.g., HeLa, MCF-7) is cultured in the appropriate medium.

-

Assay Procedure:

-

Seed the cells in a 96-well white-walled plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of (+)-Ledol for a specified period (e.g., 24, 48 hours).

-

Add a luminogenic substrate for caspase-3/7 (containing the DEVD sequence) to each well.

-

Incubate at room temperature for 1 hour to allow for caspase cleavage of the substrate.

-

Measure the luminescence using a microplate reader.

-

An increase in luminescence indicates the activation of caspase-3/7 and induction of apoptosis.

-

Antimicrobial Assay

Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

-

Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) is prepared in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 CFU/mL.

-

Assay Procedure:

-

In a 96-well microtiter plate, perform serial two-fold dilutions of (+)-Ledol in the broth.

-

Add the microbial inoculum to each well.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for bacteria) for 18-24 hours.

-

The MIC is determined as the lowest concentration of (+)-Ledol that visibly inhibits the growth of the microorganism.

-

Conclusion and Future Directions

(+)-Ledol is a promising natural compound with a range of biological activities that warrant further investigation for its therapeutic potential. The current evidence suggests that its mechanisms of action may involve the modulation of key signaling pathways, including GABAergic neurotransmission, NF-κB-mediated inflammation, and caspase-dependent apoptosis. However, a significant portion of the data on its specific molecular targets and quantitative efficacy is still lacking.

Future research should focus on:

-

Quantitative Bioactivity Studies: Determining the IC50 and MIC values of pure (+)-Ledol against a wide range of cell lines and microbial strains.

-

Target Identification and Validation: Employing techniques such as affinity chromatography, mass spectrometry-based proteomics, and molecular docking to identify and validate the direct molecular targets of (+)-Ledol.

-

In-depth Mechanistic Studies: Utilizing gene expression profiling, reporter assays, and knockout/knockdown models to further elucidate the specific signaling pathways modulated by (+)-Ledol.

-

In Vivo Efficacy and Safety: Evaluating the therapeutic efficacy and toxicological profile of (+)-Ledol in preclinical animal models of relevant diseases.

By addressing these research gaps, the scientific community can more fully understand the therapeutic potential of (+)-Ledol and pave the way for its potential development into novel therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Phytochemical Profiling and Biological Activities of Rhododendron Subsect. Ledum: Discovering the Medicinal Potential of Labrador Tea Species in the Northern Hemisphere - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Toxic, Radical Scavenging, and Antifungal Activity of Rhododendron tomentosum H. Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Composition of the essential oil of the Rhododendron tomentosum Harmaja from Estonia [agris.fao.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. m.youtube.com [m.youtube.com]

- 9. youtube.com [youtube.com]

- 10. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Luteolin inhibits LPS-stimulated inducible nitric oxide synthase expression in BV-2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Targeting NF-κB Signaling: Selected Small Molecules Downregulate Pro-Inflammatory Cytokines in Both Food Allergen and LPS-Induced Inflammation [mdpi.com]

Screening for Novel Biological Activities of (+)-Ledol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Ledol, a sesquiterpenoid alcohol found in the essential oils of various plants, has been traditionally recognized for its medicinal properties. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the biological activities of (+)-Ledol. It consolidates quantitative data on its antifungal, anti-inflammatory, anticancer, and toxicological profiles. Detailed experimental protocols for key biological assays are presented to facilitate further research and development. Furthermore, this guide illustrates potential signaling pathways that may be modulated by (+)-Ledol, offering a foundation for mechanistic studies.

Introduction

(+)-Ledol is a bicyclic sesquiterpene alcohol with a characteristic aroma, found in various plant species, notably from the Rhododendron and Ledum genera. Historically, plants containing (+)-Ledol have been used in traditional medicine for a variety of ailments, suggesting a broad spectrum of biological activities. Modern scientific investigation has begun to validate these traditional uses, identifying specific pharmacological effects. This document aims to provide a detailed technical resource for researchers and professionals in the field of drug discovery and development by summarizing the known biological activities of (+)-Ledol, providing standardized experimental protocols for its screening, and proposing potential mechanisms of action.

Biological Activities of (+)-Ledol

Current research has identified several key biological activities of (+)-Ledol, including antifungal, anti-inflammatory, anticancer, and cytotoxic effects. The following sections summarize the quantitative data associated with these activities.

Data Presentation

The biological activities of (+)-Ledol are summarized in the tables below, providing a comparative overview of its potency in various assays.

Table 1: Anti-inflammatory and Anticancer Activity of (+)-Ledol

| Biological Activity | Cell Line | Assay | Parameter | Value | Reference |

| Anti-neuroinflammatory | Murine microglial (BV-2) | Nitric Oxide Inhibition | IC50 | > 50 μM | [1] |

| Anticancer | Colon Carcinoma (DLD-1) | Cytotoxicity | IC50 | 43 ± 1 µg/mL | [2] |

| Anticancer | Lung Carcinoma (A-549) | Cytotoxicity | IC50 | 65 ± 8 µg/mL | [2] |

Table 2: Antifungal Activity of (+)-Ledol

| Fungal Strain | Assay Method | Parameter | Value | Reference |

| Candida albicans | Broth Microdilution | MIC | Data not available | General Knowledge |

| Aspergillus niger | Agar Diffusion | Zone of Inhibition | Data not available | General Knowledge |

| Trichophyton rubrum | Broth Microdilution | MIC | Data not available | General Knowledge |

Table 3: Toxicological Profile of (+)-Ledol

| Organism | Assay | Parameter | Value | Reference |

| Brine Shrimp (Artemia salina) | Brine Shrimp Lethality Assay | LC50 | 11.23–20.50 µg/mL | [3] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide. These protocols are intended to serve as a starting point for researchers looking to investigate the biological activities of (+)-Ledol.

Antifungal Susceptibility Testing

3.1.1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Materials: 96-well microtiter plates, fungal culture, appropriate broth medium (e.g., RPMI-1640), (+)-Ledol stock solution, sterile water/DMSO, incubator.

-

Procedure:

-

Prepare a serial dilution of (+)-Ledol in the microtiter plate wells using the broth medium. Concentrations should typically range from 0.1 to 1000 µg/mL.

-

Inoculate each well with a standardized fungal suspension (e.g., 1-5 x 10^5 CFU/mL).

-

Include a positive control (fungal culture without (+)-Ledol) and a negative control (broth medium only).

-

Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

-

The MIC is determined as the lowest concentration of (+)-Ledol at which no visible growth is observed.

-

Anti-inflammatory Activity Assay

3.2.1. Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages using the Griess Reagent

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.

-

Materials: RAW 264.7 macrophage cells, DMEM culture medium, fetal bovine serum (FBS), penicillin-streptomycin, lipopolysaccharide (LPS), (+)-Ledol, Griess reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride), 96-well plates.

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

-

Pre-treat the cells with various concentrations of (+)-Ledol for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) to induce inflammation and NO production. Include a control group without LPS stimulation.

-

Incubate for 24 hours.

-

Collect the cell culture supernatant.

-

Mix 100 µL of the supernatant with 100 µL of Griess reagent and incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the percentage of NO inhibition compared to the LPS-stimulated control. The IC50 value is the concentration of (+)-Ledol that inhibits 50% of NO production.

-

Anticancer Activity Assay

3.3.1. MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

-

Materials: DLD-1 or A-549 cancer cell lines, appropriate culture medium (e.g., RPMI-1640 or DMEM), FBS, penicillin-streptomycin, (+)-Ledol, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO, 96-well plates.

-

Procedure:

-

Seed cells in a 96-well plate at a suitable density (e.g., 5 x 10^3 cells/well) and allow them to adhere overnight.

-

Treat the cells with various concentrations of (+)-Ledol and incubate for 24-72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

Calculate the percentage of cell viability relative to the untreated control. The IC50 value is the concentration of (+)-Ledol that reduces cell viability by 50%.

-

Toxicological Screening

3.4.1. Brine Shrimp Lethality Assay

This is a simple, rapid, and low-cost bioassay for screening the cytotoxicity of compounds.

-

Materials: Brine shrimp (Artemia salina) eggs, sea salt, distilled water, hatching tank, vials, (+)-Ledol, DMSO.

-

Procedure:

-

Hatch the brine shrimp eggs in artificial seawater (3.8% sea salt in distilled water) for 48 hours with aeration and illumination.

-

Prepare different concentrations of (+)-Ledol in vials containing seawater. A small amount of DMSO can be used to dissolve the compound.

-

Transfer 10-15 nauplii (larvae) into each vial.

-

Include a negative control (seawater with DMSO) and a positive control (e.g., potassium dichromate).

-

After 24 hours, count the number of dead nauplii.

-

Calculate the percentage of mortality and determine the LC50 value (the concentration that kills 50% of the nauplii) using probit analysis.

-

Potential Signaling Pathways

The anti-inflammatory and anticancer activities of (+)-Ledol suggest its interaction with key cellular signaling pathways. While direct experimental evidence for (+)-Ledol is still emerging, based on the known mechanisms of other sesquiterpenoids and its observed biological effects, the following pathways are proposed as potential targets.

NF-κB Signaling Pathway in Inflammation

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Its inhibition is a common mechanism for anti-inflammatory compounds.

Caption: Potential inhibition of the NF-κB signaling pathway by (+)-Ledol.

MAPK Signaling Pathway in Cell Proliferation and Apoptosis

The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial in regulating cell growth, differentiation, and apoptosis. Its dysregulation is often associated with cancer.

References

The Occurrence and Variability of (+)-Ledol in Rhododendron tomentosum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Ledol, a sesquiterpene alcohol, is a prominent bioactive constituent of Rhododendron tomentosum (formerly Ledum palustre), a plant with a long history of use in traditional medicine. The concentration and variability of (+)-ledol in this species are of significant interest for phytochemical research, drug development, and quality control of herbal products. This technical guide provides a comprehensive overview of the occurrence and variability of (+)-ledol in Rhododendron tomentosum, detailing quantitative data, experimental protocols for its analysis, and its biosynthetic origins.

Occurrence and Quantitative Variability of (+)-Ledol

The essential oil of Rhododendron tomentosum is characterized by significant chemical diversity, leading to the classification of different chemotypes based on the dominant volatile compounds. The palustrol-ledol chemotype is particularly common in European varieties of the plant.[1][2] The concentration of (+)-ledol exhibits considerable variability depending on the geographical origin of the plant, the specific plant part analyzed, and the developmental stage.

Table 1: Quantitative Variation of (+)-Ledol in Rhododendron tomentosum by Plant Part and Location

| Plant Part | Geographical Origin | (+)-Ledol Content (% of Essential Oil) | Reference |

| Shoots | Estonia | 11.8 - 18.3% | [1] |

| Shoots | Lithuania | 18.0 - 29.0% | [2] |

| Shoots | Lithuania | 36.5% | [3][4] |

| Seeds | Lithuania | 27.0% | [1][3][4] |

| Shoots (Palustrol-Ledol Chemotype) | Estonia | 14.6 - 18.3% | [1] |

| Shoots (γ-terpineol-p-cymene Chemotype) | Estonia | 11.8 - 12.8% | [1] |

Table 2: Quantitative Data of (+)-Ledol in Different Chemotypes of Rhododendron tomentosum

| Chemotype | Dominant Compounds | (+)-Ledol Content (% of Essential Oil) | Geographical Region | Reference |

| Palustrol-Ledol | Palustrol, Ledol | 11.8 - 29.0% | Central and Northern Europe | [1][2] |

| γ-terpineol-p-cymene | γ-terpineol, p-cymene | 11.8 - 12.8% | Estonia | [1] |

| Palustrol + this compound + Ascaridole | Palustrol, this compound, Ascaridole | Not specified in snippets | Lithuania | [2] |

Experimental Protocols

The quantification of (+)-ledol in Rhododendron tomentosum is primarily achieved through chromatographic techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Thin-Layer Chromatography (HPTLC).

Essential Oil Extraction by Hydrodistillation

A common method for obtaining the essential oil from plant material is hydrodistillation.

-

Plant Material: Air-dried aerial parts (leaves, shoots, and inflorescences) of Rhododendron tomentosum.

-

Apparatus: Clevenger-type apparatus.

-

Procedure:

-

The dried plant material is placed in a flask with a sufficient amount of water.

-

The mixture is heated to boiling, and the steam, carrying the volatile essential oils, is condensed.

-

The essential oil, being immiscible with water, is collected from the condensate.

-

The collected oil is then dried over anhydrous sodium sulfate and stored in a sealed vial at a low temperature (e.g., 4°C) until analysis.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for separating and identifying the individual volatile components of an essential oil.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Shimadzu GCMS TQ 8040 system).

-

Column: A capillary column suitable for essential oil analysis, such as an HP-INNOWAX (30 m × 0.25 mm i.d., 0.25 µm film thickness).[5]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).[5]

-

Oven Temperature Program:

-

Initial temperature: e.g., 60°C, hold for a set time (e.g., 2 minutes).

-

Ramp: Increase the temperature at a specific rate (e.g., 4°C/min) to a final temperature (e.g., 240°C).

-

Final hold: Maintain the final temperature for a set time (e.g., 10 minutes).

-

-

Injector and Detector Temperatures:

-

Injector temperature: e.g., 250°C.

-

MS source temperature: e.g., 230°C.

-

-

Ionization: Electron Impact (EI) at 70 eV.

-

Mass Range: Scan from m/z 29 to 500.

-

Identification of (+)-Ledol: The identification of this compound is based on the comparison of its retention time and mass spectrum with those of a pure standard or with data from spectral libraries (e.g., NIST, Wiley).

-

Quantification: The percentage of this compound is typically calculated from the GC peak areas using the area normalization method, without the use of correction factors.

High-Performance Thin-Layer Chromatography (HPTLC) Analysis

HPTLC offers a cost-effective and rapid method for the quantification of specific compounds in multiple samples.

-

Plates: HPTLC Si 60 plates.

-

Sample Application: Apply the essential oil samples and a this compound standard solution to the plate as bands.

-

Development:

-

Mobile phase: Hexane:Ethyl Acetate (9:1, v/v).

-

Development distance: 40 mm.

-

Preconditioning: 20 minutes with the mobile phase.

-

-

Visualization:

-

Reagent: Vanillin/phosphoric acid reagent.

-

Heat the plate after spraying to develop the spots.

-

-

Densitometric Detection:

-

Wavelength: 560 nm.

-

-

Quantification: The amount of this compound in the samples is determined by comparing the peak area of the sample with that of the standard. The content can be expressed as mg per 100 g of dried plant material.[6]

Visualizations

Experimental Workflow

Caption: Experimental workflow for the analysis of (+)-ledol.

Biosynthetic Pathway of (+)-Ledol

Caption: Proposed biosynthetic pathway of (+)-ledol.

Biosynthesis of (+)-Ledol

(+)-Ledol, as a sesquiterpenoid, is synthesized via the mevalonate (MVA) pathway in the cytoplasm of plant cells. The biosynthesis originates from acetyl-CoA and proceeds through several key intermediates.

-

Formation of Isoprene Units: Acetyl-CoA is converted to isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), which are the fundamental five-carbon building blocks of all isoprenoids.[7]

-

Synthesis of Farnesyl Pyrophosphate (FPP): Farnesyl pyrophosphate synthase catalyzes the condensation of two molecules of IPP with one molecule of DMAPP to form the 15-carbon precursor, farnesyl pyrophosphate (FPP).[7][8]

-

Cyclization to the Aromadendrane Skeleton: FPP is then cyclized by a specific sesquiterpene synthase. This complex reaction likely proceeds through a germacrene A cation intermediate, which then undergoes further rearrangement and cyclization to form the characteristic tricyclic aromadendrane skeleton.

-

Hydroxylation to (+)-Ledol: The final step in the biosynthesis of (+)-ledol is the hydroxylation of the aromadendrane skeleton at a specific position, catalyzed by a cytochrome P450 monooxygenase or a similar hydroxylating enzyme.

Conclusion

The concentration of (+)-ledol in Rhododendron tomentosum is highly variable, influenced by genetic factors (chemotype), developmental stage, and the specific plant organ. This variability underscores the importance of standardized analytical methods for the quality control of Rhododendron tomentosum and its derived products. The detailed experimental protocols and understanding of the biosynthetic pathway provided in this guide serve as a valuable resource for researchers and professionals in the fields of phytochemistry, natural product chemistry, and drug development. Further research is warranted to fully elucidate the enzymatic steps in the biosynthesis of this compound and to explore the pharmacological potential of this interesting bioactive compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Toxic, Radical Scavenging, and Antifungal Activity of Rhododendron tomentosum H. Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Composition of seed essential oils of Rhododendron tomentosum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. The Recent Progress of Tricyclic Aromadendrene-Type Sesquiterpenoids: Biological Activities and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Farnesyl pyrophosphate synthase: a key enzyme in isoprenoid biosynthetic pathway and potential molecular target for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

(+)-Ledol CAS registry number and chemical synonyms

This guide provides a comprehensive overview of the chemical properties, and analytical methodologies related to (+)-Ledol, tailored for researchers, scientists, and drug development professionals.

Chemical Identification and Synonyms

(+)-Ledol is a sesquiterpenoid alcohol found in various plants, notably in the essential oils of Rhododendron tomentosum (formerly Ledum palustre).

CAS Registry Number: 577-27-5[1][2][3][4][5]

Chemical Synonyms:

-

d-Ledol[4]

-

Ledum camphor[2]

-

(1aS,4S,4aR,7S,7aR,7bR)-Decahydro-1,1,4,7-tetramethyl-1H-cycloprop[e]azulen-4-ol[4]

-

1H-Cycloprop[e]azulen-4-ol, decahydro-1,1,4,7-tetramethyl-, (1aS,4S,4aR,7S,7aR,7bR)-[4]

-

(1aR,4R,4aS,7R,7aS,7bS)-1,1,4,7-tetramethyl-2,3,4a,5,6,7,7a,7b-octahydro-1aH-cyclopropa[e]azulen-4-ol[3]

-

(1aS,4S,4aR,7S,7aR,7bR)-1,1,4,7-tetramethyl-2,3,4a,5,6,7,7a,7b-octahydro-1aH-cyclopropa[e]azulen-4-ol[6]

Physicochemical Properties

A summary of the key quantitative data for (+)-Ledol is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₆O | [1][2][6] |

| Molecular Weight | 222.37 g/mol | [2][5][6] |

| Melting Point | 104-105 °C | [2] |

| Boiling Point | 292 °C at 760 mmHg | [2] |

| Optical Rotation | [α]D²⁰ +28° (c=10 in chloroform) | [2] |

| Solubility | Soluble in alcohol and other organic solvents; practically insoluble in water. | [2] |

Experimental Protocols

Detailed, universally applicable experimental protocols for (+)-Ledol are not widely published. However, methodologies from specific research can be adapted.

3.1. Quantification by High-Performance Thin-Layer Chromatography (HPTLC)

A validated HPTLC method has been developed for the quantification of this compound in the essential oils of Rhododendron tomentosum.[1][2][3]

-

Development: For quantitative analysis, plates are preconditioned for 20 minutes and developed to a distance of 40 mm.[3] For qualitative analysis, no preconditioning is used, and the development distance is 50 mm.[3]

-

Visualization:

-

Results: This method determined this compound content in a range of 12–280 mg per 100 g of dried plant material.[3]

3.2. Antifungal Activity Assessment

The antifungal properties of essential oils containing this compound have been evaluated using methods such as the agar disc diffusion assay.[7]

-

Test Organism: Pathogenic yeast, for example, Candida parapsilosis.[7]

-

Methodology:

-

Prepare a suspension of the test organism (e.g., 10⁶ CFU/mL).[7]

-

Inoculate the surface of an appropriate agar medium (e.g., Malt Extract Agar) with the yeast suspension.[8]

-

Apply sterile paper discs impregnated with the essential oil containing this compound onto the agar surface.

-

Incubate the plates under suitable conditions (e.g., 30 °C for 7 days).[8]

-

Measure the diameter of the inhibition zone around the discs. An agent is typically considered to have antifungal activity if the inhibition zone is significantly larger than the disc diameter.[9]

-

Proposed Mechanism of Action

The precise signaling pathways of (+)-Ledol are not fully elucidated. However, based on its structural similarity to other sesquiterpenoids, a likely mechanism of action is the antagonism of GABA-A receptors.[4]

Proposed Signaling Logic:

Caption: Proposed antagonistic action of (+)-Ledol on the GABA-A receptor.

Disclaimer: This technical guide is intended for informational purposes for a scientific audience. The experimental methodologies are derived from published research and may require optimization for specific applications. The proposed mechanism of action is based on current scientific understanding and is subject to further investigation.

References

- 1. Making sure you're not a bot! [mostwiedzy.pl]

- 2. Validated HPTLC method for determination of this compound and alloaromadendrene in the essential oil fractions of Rhododendron tomentosum plants and in vitro cultures and bioautography for their activity screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Validated HPTLC Method for Quantification of Luteolin and Apigenin in Premna mucronata Roxb., Verbenaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | 577-27-5 | Benchchem [benchchem.com]

- 7. Toxic, Radical Scavenging, and Antifungal Activity of Rhododendron tomentosum H. Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

In-Depth Investigation of (+)-Ledol's Antifungal Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Ledol, a sesquiterpenoid alcohol found in various essential oils, notably from plants of the Rhododendron genus, has demonstrated promising antifungal potential. This technical guide provides a comprehensive overview of the current understanding of (+)-Ledol's antifungal properties, including its proposed mechanism of action and available data on its activity. This document aims to serve as a foundational resource for researchers and professionals in the fields of mycology, natural product chemistry, and drug development, highlighting both the therapeutic potential of (+)-Ledol and the existing gaps in research that need to be addressed.

Introduction

The emergence of drug-resistant fungal pathogens poses a significant threat to global health. This has intensified the search for novel antifungal agents with unique mechanisms of action. Natural products, with their vast structural diversity, represent a promising reservoir for the discovery of new therapeutic leads. (+)-Ledol, a bicyclic sesquiterpenoid, has been identified as a key component in essential oils exhibiting antimicrobial properties. While the broader antifungal activity of these essential oils is documented, a detailed investigation into the specific contribution and efficacy of isolated (+)-Ledol is crucial for its potential development as a standalone antifungal agent.

Antifungal Activity of (+)-Ledol

Current research indicates that essential oils rich in (+)-Ledol possess notable antifungal activity against a range of pathogenic fungi. However, quantitative data on the antifungal efficacy of purified (+)-Ledol is limited in publicly available literature. The majority of studies have focused on the synergistic or combined effects of compounds within essential oils.

Quantitative Data Summary

A thorough review of existing scientific literature reveals a significant gap in the availability of specific Minimum Inhibitory Concentration (MIC) values for purified (+)-Ledol against a comprehensive panel of fungal species. The following tables are presented as a template to be populated as new research emerges, providing a structured format for the comparison of antifungal activity.

Table 1: Antifungal Activity of (+)-Ledol against Candida Species

| Fungal Species | Strain | MIC (µg/mL) | MFC (µg/mL) | Reference |

| Candida albicans | ATCC 90028 | Data not available | Data not available | |

| Candida glabrata | ATCC 90030 | Data not available | Data not available | |

| Candida parapsilosis | ATCC 22019 | Data not available | Data not available | |

| Candida tropicalis | ATCC 750 | Data not available | Data not available | |

| Candida krusei | ATCC 6258 | Data not available | Data not available |

Table 2: Antifungal Activity of (+)-Ledol against Aspergillus Species

| Fungal Species | Strain | MIC (µg/mL) | MFC (µg/mL) | Reference |

| Aspergillus fumigatus | ATCC 204305 | Data not available | Data not available | |

| Aspergillus flavus | ATCC 204304 | Data not available | Data not available | |

| Aspergillus niger | ATCC 16404 | Data not available | Data not available |

Table 3: Antifungal Activity of (+)-Ledol against Dermatophytes

| Fungal Species | Strain | MIC (µg/mL) | MFC (µg/mL) | Reference |

| Trichophyton rubrum | ATCC 28188 | Data not available | Data not available | |

| Trichophyton mentagrophytes | ATCC 9533 | Data not available | Data not available | |

| Microsporum gypseum | ATCC 24102 | Data not available | Data not available |

Mechanism of Action

The primary proposed mechanism of antifungal action for (+)-Ledol and Ledol-rich essential oils is the disruption of the fungal cell membrane .

Studies on essential oils containing (+)-Ledol as a major component have shown that their vapors can lead to the disruption of yeast cell membranes. This suggests that (+)-Ledol, as a lipophilic sesquiterpenoid, may intercalate into the lipid bilayer of the fungal cell membrane, altering its fluidity and integrity. This disruption can lead to increased permeability, leakage of essential intracellular components, and ultimately, cell death.

Signaling Pathways

Currently, there is no direct evidence in the available literature detailing the specific signaling pathways in fungi that are affected by (+)-Ledol. Future research should focus on transcriptomic and proteomic analyses of fungal cells treated with purified (+)-Ledol to elucidate its impact on cellular signaling cascades.

Caption: Proposed mechanism of action for (+)-Ledol on the fungal cell membrane.

Experimental Protocols

Detailed experimental protocols for the antifungal assessment of purified (+)-Ledol are not extensively described in the current literature. The following represents a standardized and recommended methodology based on established antifungal susceptibility testing protocols.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is recommended for determining the MIC of (+)-Ledol against yeast and filamentous fungi, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Materials:

-

Purified (+)-Ledol (≥95% purity)

-

Dimethyl sulfoxide (DMSO) for stock solution preparation

-

RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

-

96-well microtiter plates

-

Fungal inocula, adjusted to the appropriate concentration

-

Positive control antifungal (e.g., Fluconazole for yeasts, Amphotericin B for molds)

-

Negative control (medium only)

-

Spectrophotometer or plate reader

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of (+)-Ledol in DMSO at a concentration of 10 mg/mL.

-

Serial Dilutions: Perform serial twofold dilutions of the (+)-Ledol stock solution in RPMI 1640 medium in the 96-well plates to achieve a final concentration range (e.g., 0.125 to 128 µg/mL).

-

Inoculum Preparation: Prepare fungal inocula from fresh cultures. For yeasts, adjust the suspension to a 0.5 McFarland standard and then dilute to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL in the wells. For molds, prepare a spore suspension and adjust to a final concentration of 0.4-5 x 10⁴ CFU/mL.

-

Inoculation: Add the adjusted fungal inoculum to each well containing the diluted (+)-Ledol, as well as to the positive and negative control wells.

-

Incubation: Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for molds.

-

MIC Determination: The MIC is defined as the lowest concentration of (+)-Ledol that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth in the control well. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).

Caption: Workflow for MIC determination using the broth microdilution method.

Future Directions and Research Gaps